molecular formula C15H17FN2O B2693689 N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide CAS No. 1355804-62-4

N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide

Cat. No. B2693689
CAS RN: 1355804-62-4
M. Wt: 260.312
InChI Key: LLTYDBBJDRSDQC-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and the functional groups it contains. For example, cyanomethyl group (N≡CCH2–) is a type of nitrile group .


Synthesis Analysis

The synthesis of a compound involves the procedures used to create it from its constituent elements or other compounds. For instance, cyanoacetamide derivatives can be synthesized from various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and how this arrangement influences the properties of the compound. This can be done using various spectroscopic techniques .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. For example, under certain conditions, N-substituted cyanoacetamide compounds can undergo various reactions .


Physical And Chemical Properties Analysis

This involves studying the properties of the compound, such as its solubility, melting point, boiling point, and reactivity with other substances .

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-11-10-12(6-7-14(11)16)15(19)18(9-8-17)13-4-2-3-5-13/h6-7,10,13H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTYDBBJDRSDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(CC#N)C2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide

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